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Compound Name: 5-Amino-8-hydroxyquinoline

Cat. No.: B076478 Get Quote

Introduction: 5-Amino-8-hydroxyquinoline is a substituted quinoline derivative of significant

interest in medicinal chemistry and materials science. Its biological activities, including

anticancer, antibacterial, and antifungal properties, are often linked to its role as a metal

chelator.[1] This technical guide provides a comprehensive overview of the spectroscopic data

for 5-Amino-8-hydroxyquinoline, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a

summary of its biological significance are also presented to support researchers and drug

development professionals.

Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources. It is

important to note that some of the available data is for the dihydrochloride salt of 5-Amino-8-
hydroxyquinoline, which may influence the spectral characteristics compared to the free

base.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of 5-Amino-8-hydroxyquinoline provide detailed

information about its proton and carbon environments.
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Table 1: ¹H NMR Spectroscopic Data for 5-Amino-8-hydroxyquinoline Dihydrochloride

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~8.8 dd J = 4.2, 1.6 Hz

H-3 ~7.4 dd J = 8.3, 4.2 Hz

H-4 ~8.1 dd J = 8.3, 1.6 Hz

H-6 ~7.3 d J = 7.6 Hz

H-7 ~7.2 d J = 7.6 Hz

-NH₂ br s

-OH br s

Note: Data is interpreted from spectra of 8-hydroxyquinoline and 8-aminoquinoline and may

vary for 5-Amino-8-hydroxyquinoline. The broad signals for the amino and hydroxyl protons

are due to exchange and quadrupolar effects.

Table 2: ¹³C NMR Spectroscopic Data for 5-Amino-8-hydroxyquinoline Dihydrochloride
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Carbon Chemical Shift (δ, ppm)

C-2 ~148

C-3 ~122

C-4 ~136

C-4a ~138

C-5 ~128

C-6 ~117

C-7 ~110

C-8 ~153

C-8a ~128

Note: Data is interpreted from spectra of quinoline, 8-hydroxyquinoline, and 8-aminoquinoline

and may vary for 5-Amino-8-hydroxyquinoline. Assignments are based on computational

predictions and comparison with related structures.[2][3][4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Amino-8-hydroxyquinoline shows characteristic absorption bands for its

aromatic rings, hydroxyl, and amino groups.

Table 3: FTIR Spectroscopic Data for 5-Amino-8-hydroxyquinoline Dihydrochloride
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3400-3200 O-H and N-H stretching Broad, Strong

3100-3000 Aromatic C-H stretching Medium

1620-1580 C=C and C=N stretching Strong

~1500 Aromatic ring stretching Medium

~1300 O-H bending Medium

~1275 C-O stretching Strong

850-750 C-H out-of-plane bending Strong

Note: Data is based on spectra of 8-hydroxyquinoline and its derivatives.[5][6][7] The

broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of 5-Amino-8-hydroxyquinoline is characterized by absorption bands in the UV

region, which are sensitive to the solvent environment.

Table 4: UV-Vis Spectroscopic Data for 5-Amino-8-hydroxyquinoline

Solvent λmax (nm)
Molar Absorptivity (ε,

M⁻¹cm⁻¹)

Methanol ~240, ~310 Not Reported

Ethanol ~242, ~312 Not Reported

Buffered Aq. Soln. (pH 7.4) 266 Not Reported

Note: Data is based on studies of 8-hydroxyquinoline and a specific study on 5-Amino-8-
hydroxyquinoline.[1][8][9] The exact λmax and molar absorptivity can vary with solvent

polarity and pH.
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

are general protocols for obtaining the spectroscopic data for 5-Amino-8-hydroxyquinoline.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Amino-8-hydroxyquinoline in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR

spectrometer.

¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of approximately

12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of

approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5

seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid 5-Amino-8-hydroxyquinoline
sample directly onto the ATR crystal.

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with

approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into

a transparent pellet using a hydraulic press.

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.
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Data Analysis: Identify and assign the characteristic absorption bands corresponding to the

functional groups present in the molecule.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of 5-Amino-8-hydroxyquinoline in a

spectroscopic grade solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1x10⁻³

M). Prepare a series of dilutions to obtain concentrations in the range of 1x10⁻⁴ to 1x10⁻⁵ M.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm

using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). Calculate the

molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is

the concentration, and l is the path length.

Biological Significance and Signaling Pathway
5-Amino-8-hydroxyquinoline exhibits a range of biological activities, with its anticancer

properties being of particular interest. Its mechanism of action is often attributed to its ability to

chelate metal ions, leading to the generation of reactive oxygen species (ROS), inhibition of

key enzymes, and induction of apoptosis.

Below is a diagram illustrating a conceptual workflow for the spectroscopic characterization of

5-Amino-8-hydroxyquinoline.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of 5-
Amino-8-hydroxyquinoline.

The anticancer mechanism of 8-hydroxyquinoline derivatives often involves the disruption of

cellular homeostasis. The diagram below illustrates a simplified, conceptual signaling pathway

for the anticancer activity of 5-Amino-8-hydroxyquinoline.
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Caption: Conceptual signaling pathway for the anticancer mechanism of 5-Amino-8-
hydroxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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